6-(3-fluorobenzyl)-4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one
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Overview
Description
Starting Materials: The intermediate is further functionalized by reacting with methyl iodide and phenylboronic acid.
Reaction Conditions: These reactions are often carried out using palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, in the presence of a base like potassium phosphate and a palladium catalyst.
Industrial Production Methods
In an industrial setting, the synthesis of 6-(3-fluorobenzyl)-4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one would be optimized for scale-up. This involves:
Optimization of Reaction Conditions: Ensuring high yield and purity by optimizing temperature, solvent, and reaction time.
Use of Continuous Flow Reactors: To enhance reaction efficiency and safety.
Purification Techniques: Employing methods such as recrystallization, chromatography, and distillation to obtain the final product in high purity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-fluorobenzyl)-4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one typically involves multi-step organic reactions
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Formation of the Pyrazolo[3,4-d]pyridazine Core
Starting Materials: The synthesis begins with the reaction of hydrazine derivatives with pyridazine-3,6-dione.
Reaction Conditions: This step is usually carried out in the presence of a base such as sodium ethoxide in ethanol, under reflux conditions.
Chemical Reactions Analysis
Types of Reactions
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Oxidation
Reagents: Common oxidizing agents like potassium permanganate or chromium trioxide.
Conditions: Typically carried out in acidic or neutral conditions.
Products: Oxidation of the methyl group can lead to the formation of a carboxylic acid derivative.
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Reduction
Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Conditions: Usually performed in anhydrous conditions.
Products: Reduction of the pyrazolo[3,4-d]pyridazine core can lead to the formation of dihydro derivatives.
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Substitution
Reagents: Nucleophiles like amines or thiols.
Conditions: Often carried out in the presence of a base.
Products: Substitution reactions can introduce various functional groups at the benzyl or phenyl positions.
Common Reagents and Conditions
Bases: Sodium ethoxide, potassium carbonate, potassium phosphate.
Solvents: Ethanol, dimethylformamide, dichloromethane.
Catalysts: Palladium catalysts for cross-coupling reactions.
Scientific Research Applications
Chemistry
Synthetic Intermediates: Used as intermediates in the synthesis of more complex heterocyclic compounds.
Catalysis: Acts as a ligand in catalytic reactions.
Biology
Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes, making it a candidate for drug development.
Antimicrobial Activity: Exhibits activity against certain bacterial and fungal strains.
Medicine
Pharmacological Studies: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry
Material Science: Used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-(3-fluorobenzyl)-4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. For example, its potential as an enzyme inhibitor is due to its ability to fit into the enzyme’s active site, blocking substrate access and thus inhibiting the enzyme’s function.
Comparison with Similar Compounds
Similar Compounds
6-(3-chlorobenzyl)-4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one: Similar structure but with a chlorine atom instead of fluorine.
6-(3-methylbenzyl)-4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one: Similar structure but with a methyl group instead of fluorine.
Uniqueness
Fluorine Substitution: The presence of the fluorine atom in 6-(3-fluorobenzyl)-4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one imparts unique electronic properties, influencing its reactivity and interaction with biological targets.
Biological Activity: The specific substitution pattern enhances its potential biological activity compared to its analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique features
Biological Activity
6-(3-Fluorobenzyl)-4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one is a heterocyclic compound that has attracted significant attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, synthesis, and relevant case studies.
The compound has the following characteristics:
- Molecular Formula : C19H15FN4O
- Molecular Weight : 334.354 g/mol
- CAS Number : 941884-24-8
The presence of a fluorobenzyl group enhances its lipophilicity and biological activity, making it a promising candidate for drug development targeting various diseases, including cancer and neurological disorders.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. Notably, it has been shown to inhibit tropomyosin receptor kinases (TRKs), which are crucial in cell proliferation and differentiation processes. This inhibition suggests potential applications in treating diseases associated with abnormal cell growth, such as cancer .
Biological Activity Overview
The compound exhibits a range of biological activities:
Case Studies and Research Findings
Several studies have evaluated the biological efficacy of this compound:
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Antitubercular Activity :
- A study synthesized various derivatives and found that certain compounds exhibited IC50 values between 1.35 to 2.18 μM against Mycobacterium tuberculosis H37Ra. The most active derivative showed an IC90 of 40.32 μM, indicating significant potential for further development as an antitubercular agent .
- Cytotoxicity Assessment :
- Molecular Docking Studies :
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthetic route often includes cyclization reactions under controlled conditions to enhance yields and purity.
Synthetic Route Overview
Step | Description |
---|---|
Step 1 | Reaction of substituted pyrazoles with appropriate reagents to form the core structure. |
Step 2 | Cyclization under heat to promote the formation of the pyrazolo[3,4-d]pyridazinone core. |
Step 3 | Purification and characterization using methods like NMR and X-ray crystallography. |
Properties
IUPAC Name |
6-[(3-fluorophenyl)methyl]-4-methyl-1-phenylpyrazolo[3,4-d]pyridazin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN4O/c1-13-17-11-21-24(16-8-3-2-4-9-16)18(17)19(25)23(22-13)12-14-6-5-7-15(20)10-14/h2-11H,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJBXSVYERQNNGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C2=C1C=NN2C3=CC=CC=C3)CC4=CC(=CC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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